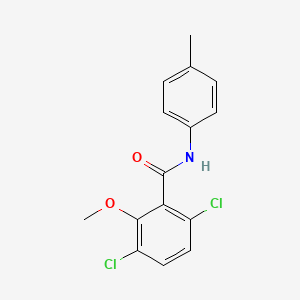

![molecular formula C18H24N4O2 B5540618 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydro-1-benzoxepine derivatives, which are structurally similar to the compound , typically involves multicomponent reactions that offer a high degree of molecular diversity and yield efficiency. For example, Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot, three-component condensation reaction (Shaabani et al., 2009).

Molecular Structure Analysis

Structural analysis of similar compounds involves advanced spectroscopic techniques. For instance, Soldatenkov et al. (2012) carried out X-ray structural analysis to establish the molecular structures of related compounds, such as 2-cyano-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Soldatenkov et al., 2012).

Chemical Reactions and Properties

The compound's chemical properties can be inferred from related research. For example, the synthesis of benzazepine derivatives often involves cyclization reactions, as demonstrated by Saitoh et al. (2001), who achieved the synthesis of tetrahydro-3-benzazepine via Pummerer-type cyclization (Saitoh et al., 2001).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are key aspects of such compounds. Guerrero et al. (2014) provided insights into the crystalline structure of benzazepine derivatives, which could be applicable to the target compound (Guerrero et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the compound's behavior. Research by Harada et al. (1997) on N-benzylcarboxamide derivatives of benzoxazines, which share structural similarities, offers insights into the chemical behavior of such compounds (Harada et al., 1997).

Applications De Recherche Scientifique

Acrylamide Metabolism and Hemoglobin Adduct Formation

A study on acrylamide (AM) metabolism in humans, following oral administration, revealed insights into how the body processes AM and its derivatives. This research is relevant due to the structural similarities with nitrogen-containing heterocycles like the compound . Acrylamide is metabolized via glycidamide, implicating glycidamide's role in acrylamide's toxicological profile. The study provided a comprehensive analysis of AM metabolites, identifying that a significant portion of urinary metabolites were derived from GSH conjugation. This research highlights the body's detoxification pathways for nitrogen-containing compounds and their metabolites, which could be relevant for understanding the metabolism of "N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" (Fennell et al., 2005).

Application in Treatment of Malignant Melanoma

Research involving the use of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388), a compound with an imidazole ring similar to the triazole ring in the compound of interest, provides insights into therapeutic applications. NSC-45388 was studied for its effectiveness in treating advanced malignant melanoma, offering a glimpse into how related compounds might be utilized in oncological research. The study on intra-arterial infusion therapy indicated that localized administration of NSC-45388 could improve response rates and reduce systemic toxicity, suggesting potential application avenues for related compounds in targeted cancer therapy (Einhorn et al., 1973).

Erythrocyte Membrane Abnormalities Study

Investigations into erythrocyte membrane abnormalities, using saturation transfer electron paramagnetic resonance spectroscopy, provide another example of scientific research applications. Although this study focused on Duchenne muscular dystrophy, the methodology and findings underscore the potential of using similar compounds in studying membrane dynamics and structural alterations in pathological conditions. This approach can be instrumental in unraveling disease mechanisms and evaluating therapeutic interventions (Wilkerson et al., 1978).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13-20-14(2)22(21-13)10-5-9-19-18(23)16-8-11-24-17-7-4-3-6-15(17)12-16/h3-4,6-7,16H,5,8-12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAXEUFJIHVYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCNC(=O)C2CCOC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

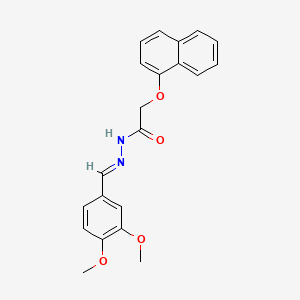

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

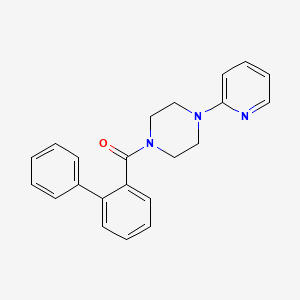

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)

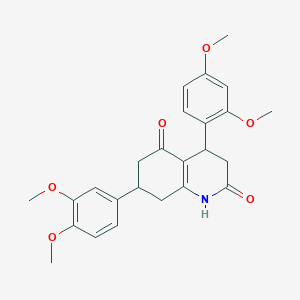

![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)